molecular formula C19H19N3O4S3 B2669282 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 922001-08-9

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2669282
CAS No.: 922001-08-9
M. Wt: 449.56
InChI Key: MSCCLZQKLOXNNS-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a thiazole-based acetamide derivative featuring a sulfonamido group at the 4-methoxyphenyl position and a 3-(methylthio)phenyl substituent on the acetamide moiety. The compound integrates a thiazole core, a sulfonamide linker, and substituted aromatic groups, which are common pharmacophores in medicinal chemistry. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous compounds (e.g., hydrazinecarbothioamide intermediates and triazole derivatives) . Key structural features include:

  • Thiazole ring: A heterocyclic scaffold known for modulating biological activity.
  • Sulfonamido group: Enhances solubility and binding affinity via hydrogen bonding.
  • 4-Methoxyphenyl: Electron-donating methoxy group influences electronic properties.
  • 3-(Methylthio)phenyl: Methylthio substituent may improve lipophilicity and metabolic stability.

Spectral characterization (e.g., IR, NMR) would confirm functional groups such as C=S (~1240–1255 cm⁻¹) and NH (~3150–3414 cm⁻¹) vibrations, as observed in related compounds .

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S3/c1-26-15-6-8-17(9-7-15)29(24,25)22-19-21-14(12-28-19)11-18(23)20-13-4-3-5-16(10-13)27-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCLZQKLOXNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Acetamide Formation: The final step involves the reaction of the sulfonamide-thiazole intermediate with 3-(methylthio)phenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(2-(4-carboxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.

    Reduction: Formation of 2-(2-(4-aminophenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.

    Substitution: Formation of 5-bromo-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide could be explored for its potential therapeutic effects. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be investigated for similar activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazole ring and methoxyphenyl group may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to other thiazole-acetamide derivatives, triazoles, and sulfonamide-containing analogs. Key distinctions arise from substituent variations, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents/Features Synthesis Method Spectral Data (IR/NMR) Biological Activity References
Target Compound 4-Methoxyphenylsulfonamido, 3-(methylthio)phenyl Likely involves hydrazinecarbothioamide intermediates and alkylation steps Expected C=S (~1240–1255 cm⁻¹), NH (~3150–3414 cm⁻¹) Not explicitly reported; inferred antimicrobial/antitumor potential
2-(4-Phenylthiazol-2-ylamino)-N-substitutedphenyl acetamide Phenylthiazole, substituted phenyl acetamide Triethylamine-mediated coupling of 2-amino-4-aryl thiazole with chloroacetanilide NH stretches (~3200–3300 cm⁻¹), C=O (~1660–1680 cm⁻¹) Physicochemical properties tabulated (solubility, melting points)
N-[4-(2-(4-Substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives Piperazine-arylthiazole, substituted acetamide Alkylation of 4-arylpiperazine with chloroacetamide NMR confirms piperazine and thiazole integration Weak antifungal activity (Candida parapsilosis); limited anticholinesterase effects
3-(Benzothiazol-2-ylamino)-2-thioxothiazolidin-4-one (1) Benzothiazole-thiazolidinone hybrid Condensation of benzothiazole hydrazine with thiocarbonyl-bis-thioglycolic acid C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹) Antitumor activity (renal, lung, ovarian cancer cell lines)
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Chloromethylthiazole, phenylsulfonyl acetamide EDC/HOBt-mediated coupling of (phenylsulfonyl)acetic acid with thiazole amine Sulfonyl S=O (~1350–1450 cm⁻¹), C=O (~1680 cm⁻¹) Not explicitly reported; potential protease inhibition
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone-sulfamoylphenyl, thioacetamide Reaction of 4-(2-mercaptoquinazolin-3-yl)benzenesulfonamide with chloroacetamide NH (~3270 cm⁻¹), C=O (~1685 cm⁻¹) High yields (69–91%); structural analogs show antimicrobial potential

Key Observations:

Structural Diversity: The target compound’s 4-methoxyphenylsulfonamido group distinguishes it from phenylthiazole (), benzothiazole-thiazolidinone (), and quinazolinone derivatives (). The 3-(methylthio)phenyl group contrasts with simpler phenyl or tolyl substituents in analogs.

Synthesis Methods: Triazole derivatives () and quinazolinones () require cyclization or coupling with α-halogenated ketones/chloroacetamides. The target compound’s synthesis may parallel these steps but with methoxy- and methylthio-specific intermediates.

Spectral Trends :

  • C=S and NH vibrations are consistent across sulfonamide- and thioacetamide-containing compounds (~1240–1255 cm⁻¹ and ~3150–3414 cm⁻¹) ().

Biological Activity: Thiazole-acetamide derivatives exhibit antimicrobial (), antitumor (), and enzyme inhibitory activities.

Limitations and Contradictions:

  • Antifungal activity in thiazole-acetamides is weak (), whereas benzothiazole-thiazolidinones show potent antitumor effects (). This highlights substituent-dependent efficacy.
  • Triazole-thione tautomerism () may influence stability and reactivity compared to rigid quinazolinone scaffolds ().

Biological Activity

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic compound notable for its complex structure and potential pharmacological properties. This compound integrates a thiazole ring, a sulfonamide group, and various phenyl moieties, which are often associated with diverse biological activities such as antimicrobial, anticancer, and analgesic effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4S2_2
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 922128-97-0

The compound's structure plays a crucial role in its biological activity. The thiazole ring is known for its involvement in various pharmacological activities, while the sulfonamide group enhances interaction with biological targets.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites, inhibiting their function.
  • Binding Affinity : The thiazole and methoxyphenyl groups may enhance the compound's binding affinity to specific receptors or enzymes, leading to varied biological responses.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate effectiveness against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A156.7 µMXanthomonas oryzae
Compound B230.5 µMXanthomonas axonopodis
Compound C545.2 µMXanthomonas oryzae pv. oryzicola

The above table illustrates the comparative effectiveness of related compounds against specific bacterial strains, highlighting the potential of thiazole-containing compounds in antimicrobial applications .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. The structural diversity of this compound may enhance its efficacy against cancer cells by targeting multiple pathways involved in tumor growth and metastasis.

Analgesic Activity

Preliminary studies suggest that derivatives of acetamide, including those with thiazole structures, exhibit analgesic effects. The mechanism may involve modulation of pain pathways through interaction with specific receptors .

Case Studies

  • Antibacterial Evaluation : A study evaluated several thiazole derivatives for their antibacterial activities against pathogens such as Xanthomonas oryzae. The results indicated that certain derivatives had lower EC50 values compared to standard treatments, suggesting enhanced potency .
  • Scanning Electron Microscopy (SEM) : SEM studies revealed that treatment with certain thiazole derivatives led to significant morphological changes in bacterial cells, including membrane rupture, which correlates with their antibacterial effectiveness .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core, followed by sulfonamide group introduction, and final acylation. Key steps include:

  • Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., triethylamine in dichloromethane) .
  • Sulfonamide coupling : Reaction of the thiazole intermediate with 4-methoxyphenylsulfonyl chloride in anhydrous solvents (e.g., DMF) at 0–5°C to minimize side reactions .
  • Acylation : Use of 3-(methylthio)phenylamine with activated acetamide derivatives (e.g., chloroacetamide) in the presence of a base like NaH .
    Critical conditions include strict temperature control, moisture-free environments, and stoichiometric precision to avoid byproducts like over-sulfonated species .

Advanced: How can researchers optimize reaction conditions to mitigate side products like desulfonated intermediates?

Desulfonation often occurs under acidic or high-temperature conditions. Optimization strategies:

  • Low-temperature sulfonylation : Perform sulfonamide coupling at ≤5°C to stabilize the sulfonyl chloride intermediate .
  • Protective groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on the thiazole nitrogen during acylation to prevent nucleophilic displacement .
  • Real-time monitoring : Use HPLC or TLC with fluorescent indicators to track reaction progress and halt at optimal conversion points .

Basic: What analytical techniques are essential for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, methylthio at δ 2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C20H20N3O3S3) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions may arise from tautomerism or solvent effects. Solutions:

  • Variable-temperature NMR : Identify dynamic processes (e.g., thiazole ring puckering) by acquiring spectra at 25°C and 60°C .
  • Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .
  • Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental peaks .

Basic: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

The sulfonamide and thiazole moieties suggest potential kinase or protease inhibition. Analog studies indicate:

  • Kinase binding : Interaction with ATP-binding pockets via hydrogen bonding (e.g., methoxy group with hinge regions) .
  • Antimicrobial activity : Thiazole’s sulfur atom disrupts bacterial membrane integrity, as seen in similar acetamide derivatives .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo activity data?

Discrepancies often stem from poor bioavailability or metabolic instability. Approaches:

  • Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance membrane permeability .
  • Metabolic profiling : Use liver microsomes or CYP450 assays to identify rapid degradation sites (e.g., methylthio oxidation) .
  • Pharmacokinetic modeling : Correlate in vitro IC50 with plasma concentration-time curves to adjust dosing regimens .

Basic: What structural features are critical for its stability under ambient storage conditions?

  • Hygroscopicity : The sulfonamide group may absorb moisture; store under nitrogen at −20°C .
  • Light sensitivity : The thiazole ring is prone to photodegradation; use amber vials .

Advanced: What computational tools are recommended for studying its binding interactions with proteins?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like COX-2 .
  • Molecular Dynamics (MD) : GROMACS for simulating binding stability over 100 ns trajectories .
  • QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .

Basic: How does the methylthio substituent influence solubility and formulation?

The hydrophobic methylthio group reduces aqueous solubility. Formulation strategies:

  • Nanoparticle encapsulation : Use PLGA or liposomes to improve dispersibility .
  • Co-solvent systems : Dissolve in DMSO:PBS (1:4) for in vitro assays .

Advanced: What strategies address low metabolic stability in preclinical studies?

  • Isotere replacement : Substitute methylthio with trifluoromethyl to block oxidative metabolism .
  • Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450 cleavage .

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